molecular formula C10H9BrS B8405971 2-(1-Bromoethyl)benzo[b]thiophene

2-(1-Bromoethyl)benzo[b]thiophene

Cat. No.: B8405971
M. Wt: 241.15 g/mol
InChI Key: YVFQOCBSPTWXOX-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)benzo[b]thiophene is a halogenated derivative of the benzo[b]thiophene scaffold, a heterocyclic aromatic compound featuring a fused benzene and thiophene ring. The bromoethyl substituent at the 2-position introduces both steric and electronic effects, making the compound a versatile intermediate in organic synthesis. The bromine atom serves as a reactive handle for cross-coupling reactions, nucleophilic substitutions, or further functionalization, while the ethyl linker provides flexibility in designing pharmacophores or materials .

Properties

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

2-(1-bromoethyl)-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3

InChI Key

YVFQOCBSPTWXOX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)Br

Origin of Product

United States

Scientific Research Applications

Synthesis of Derivatives

The compound serves as a precursor for various derivatives, particularly in the synthesis of N-substituted thiophenes . For instance, it can be transformed into 2-(1-aminoethyl)benzo[b]thiophene derivatives, which exhibit significant pharmacological properties, including anti-inflammatory effects and potential applications in treating asthma and rheumatoid arthritis due to their leukotriene-inhibiting characteristics .

Table 1: Synthesis Pathways Involving 2-(1-Bromoethyl)benzo[b]thiophene

Reaction TypeProductYieldReference
Bromination2-(1-Chloroethyl)benzo[b]thiophene80%
Reaction with O-benzylhydroxylamine2-(1-Benzyloxyaminoethyl)benzo[b]thiophene57%
Synthesis of urea derivativesN-Hydroxy N-{1-(benzo[b]thiophen-2-yl)ethyl}ureaNot specified

Research indicates that derivatives of benzo[b]thiophene, including those synthesized from this compound, possess various biological activities. For example, studies have shown that certain benzo[b]thiophene derivatives exhibit potent antitubercular activity against Mycobacterium tuberculosis, with some compounds demonstrating low cytotoxicity and high selectivity indices against human cancer cell lines .

Case Study: Antitubercular Activity

  • Objective : To evaluate the efficacy of benzo[b]thiophene derivatives against Mycobacterium tuberculosis.
  • Findings : Compounds derived from benzo[b]thiophene showed minimum inhibitory concentrations (MICs) ranging from 0.60 to 22.86 µg/mL against various strains, including multidrug-resistant strains .

Material Science Applications

Beyond medicinal chemistry, derivatives of this compound are explored for applications in material science. They are utilized in the development of conductive polymers and dyes due to their electronic properties . The incorporation of thiophene units enhances the conductivity and stability of these materials.

Synthetic Methodologies

Recent advancements in synthetic methodologies have improved the efficiency of synthesizing this compound and its derivatives. Techniques such as palladium-catalyzed reactions have been employed to facilitate selective transformations, enhancing yields and reducing by-products .

Table 2: Synthetic Methods for Benzo[b]thiophene Derivatives

MethodologyDescriptionAdvantagesReference
Palladium-Catalyzed ReactionsOxidative Heck reaction with styrenesHigh selectivity
Electrophilic Sulfur-Mediated CyclizationUtilizes stable thiodimethyl sulfonium saltsImproved yields

Chemical Reactions Analysis

Nucleophilic Substitution with O-Benzylhydroxylamine

The bromine atom undergoes SN2 displacement with O-benzylhydroxylamine to form 2-(1-(benzyloxyamino)ethyl)benzo[b]thiophene, a precursor for urea derivatives .

Reaction Parameters:

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 20°C (room temperature)

  • Molar Ratio: 1:3 (bromoethyl compound : O-benzylhydroxylamine)

  • Yield: 73% .

Procedure:

  • Dissolve 2-(1-bromoethyl)benzo[b]thiophene (1 g, 4 mmol) and O-benzylhydroxylamine (1.48 g, 12 mmol) in anhydrous THF.

  • Stir under nitrogen for 5.5 hours.

  • Acidify with HCl, extract with diethyl ether, and purify via silica gel chromatography .

Product Characterization (NMR):

  • 1H^1H
    NMR (CDCl3_3
    ):
    δ 2.18 (d, J=6.7 Hz, CH3_3
    ), 5.57 (q, J=6.7 Hz, CHBr), 7.25–7.85 (m, aromatic protons).

  • 13C^{13}C
    NMR (CDCl3_3
    ):
    δ 27.65 (CH3_3
    ), 43.69 (CHBr), 121.74–148.02 (aromatic carbons) .

Formation of N-Hydroxy-N-{1-(benzo[b]thien-2-yl)ethyl}urea

The benzyloxyamine intermediate is further processed to yield urea derivatives, demonstrating the compound’s utility in synthesizing bioactive molecules .

Comparative Reactivity with Chloro Analog

This compound exhibits superior reactivity and selectivity compared to its chloro analog (2-(1-chloroethyl)benzo[b]thiophene):

ParameterBromo DerivativeChloro Derivative
Halogenation Yield >80% <40%
AIBN Required 1% 5%
Reaction Time 2 hours 7 hours

The bromo compound’s higher electrophilicity and better leaving-group ability enhance its utility in substitution reactions .

Comparison with Similar Compounds

Substituent Effects: Halogenated Benzo[b]thiophenes

Halogen Type and Position

  • Bromine vs. Iodine : Brominated derivatives like 2-(1-bromoethyl)benzo[b]thiophene are less reactive in palladium-catalyzed cross-couplings compared to iodinated analogues (e.g., 3-iodobenzo[b]thiophene). However, bromine offers better stability and lower molecular weight, which is advantageous in drug design .
  • Substitution Position : Halogenation at the 2- or 3-position (as in 2-bromoethyl or 3-iodo derivatives) is synthetically accessible via electrophilic cyclization or direct halogenation. In contrast, 4- or 7-position halogenation requires multi-step routes, as seen in silica gel-assisted methods for 4,7-dihalobenzo[b]thiophenes .

Table 1: Key Properties of Halogenated Benzo[b]thiophenes

Compound Halogen(s) Position Reactivity (Suzuki Coupling) Key Applications
This compound Br 2 Moderate Drug intermediates, polymers
3-Iodobenzo[b]thiophene I 3 High Cross-coupling libraries
4,7-Dibromobenzo[b]thiophene Br 4,7 Low Material science
Reactivity and Functionalization Potential
  • This compound : The bromine atom facilitates nucleophilic substitutions (e.g., with amines or thiols) or elimination to form vinyl derivatives. The ethyl spacer allows for steric tuning in subsequent reactions .
  • 3-Iodobenzo[b]thiophene: Superior in Suzuki-Miyaura and Sonogashira couplings due to the iodine atom’s polarizability, enabling diverse aryl/alkynyl substitutions .
  • 1,1-Dioxide Derivatives : Benzo[b]thiophene 1,1-dioxides (e.g., from ) undergo enantioselective hydrogenation with >99% ee, highlighting their utility in chiral synthesis .

Preparation Methods

Reaction Conditions and Optimization

Key parameters influencing yield and selectivity include:

  • Solvent : Apolar solvents like heptane or carbon tetrachloride are preferred to stabilize radical intermediates and minimize side reactions.

  • Temperature : Reactions are conducted between ambient temperature and the solvent’s reflux point (e.g., heptane refluxes at ~98°C).

  • Initiator Loading : AIBN is used at catalytic concentrations (typically 1–2 mol%) to generate radicals without excessive decomposition.

A representative protocol involves refluxing 2-ethylbenzo[b]thiophene with DBDMH (0.55 equiv) and AIBN in heptane for 6 hours, yielding 57% of the brominated product with 92% purity after crystallization.

Comparative Analysis of Brominating Agents

The choice of brominating agent significantly impacts reaction efficiency:

Brominating AgentSolventInitiatorTemperatureTimeYieldPurity
1,3-Dibromo-5,5-dimethylhydantoinHeptaneAIBNReflux6 hours57%92%
N-Bromosuccinimide (NBS)HeptaneAIBNReflux6 hours

While DBDMH provides higher yields in documented cases, NBS is a viable alternative due to its commercial availability. However, comparative yield data for NBS remains unspecified in the literature.

Mechanistic Insights

The reaction proceeds via a free radical chain mechanism :

  • Initiation : AIBN decomposes thermally to generate cyanopropyl radicals, which abstract a hydrogen atom from the ethyl group of 2-ethylbenzo[b]thiophene.

  • Propagation : The resulting carbon radical reacts with DBDMH or NBS to form a brominated intermediate.

  • Termination : Radical recombination yields the final product.

The apolar solvent stabilizes radical species, while elevated temperatures accelerate initiation and propagation.

Workup and Purification

Post-reaction processing involves:

  • Quenching : Washing the organic layer with aqueous sodium thiosulfate to remove excess bromine.

  • Extraction : Sequential water washes to eliminate polar byproducts.

  • Crystallization : Cooling the heptane phase to −10°C precipitates the product, which is isolated via filtration.

This protocol achieves a 57% isolated yield, with a secondary crop (16% yield) obtainable from concentrated mother liquors.

Advantages Over Chlorination

Comparative studies highlight the superiority of bromination:

  • Higher Yields : Bromination yields (~75%) surpass chlorination (~50%) due to reduced side-product formation.

  • Regioselectivity : The bromoethyl derivative exhibits greater stability and reactivity in downstream reactions (e.g., nucleophilic substitutions).

Applications in Subsequent Syntheses

This compound serves as a precursor for:

  • Urea Derivatives : Reaction with O-benzylhydroxylamine in polar solvents (e.g., tetrahydrofuran) forms intermediates for antihypertensive agents.

  • Cross-Coupling Reactions : Palladium-catalyzed couplings enable access to biaryl structures .

Q & A

Basic: What are the optimal synthetic routes for 2-(1-bromoethyl)benzo[b]thiophene, and how can reaction conditions be tailored to improve yield?

Methodological Answer:
The synthesis of this compound typically involves Pd-catalyzed cross-coupling or cyclization strategies. For instance, Pd(II)-catalyzed Sonogashira-type coupling between 2-iodothiophenol and alkynes generates 2-substituted benzo[b]thiophene scaffolds, with yields up to 87% under optimized conditions (e.g., anhydrous DMF, 80°C, 12 hours) . Bromination of the ethyl side chain can then be achieved using N-bromosuccinimide (NBS) in CCl₄ under radical initiation. Key parameters to optimize include solvent polarity, catalyst loading (e.g., 5 mol% Pd(OAc)₂), and stoichiometry of brominating agents. Reaction monitoring via TLC or GC-MS is critical to avoid over-bromination. For scalability, column chromatography or recrystallization (using ethanol/water mixtures) is recommended for purification .

Basic: How can spectroscopic and computational methods resolve the structural ambiguity of this compound derivatives?

Methodological Answer:
Structural characterization relies on multimodal spectroscopy and DFT calculations:

  • NMR : The bromoethyl group’s protons appear as a quartet (δ 4.2–4.5 ppm, J = 6–7 Hz) in ¹H NMR, while the benzo[b]thiophene aromatic protons show distinct splitting patterns (δ 7.1–7.8 ppm). ¹³C NMR confirms the brominated carbon at δ 30–35 ppm .
  • IR : The C-Br stretch appears at 550–600 cm⁻¹, and the thiophene ring’s C-S vibration near 700 cm⁻¹ .
  • X-ray crystallography : Resolves regiochemical uncertainties (e.g., bromine position) but requires high-purity crystals grown via slow evaporation in dichloromethane/hexane .
  • DFT : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates spectral assignments using Gaussian09 with B3LYP/6-311+G(d,p) basis sets .

Advanced: What mechanistic insights explain the regioselectivity of bromination in benzo[b]thiophene derivatives?

Methodological Answer:
Bromination regioselectivity is governed by electronic and steric factors:

  • Radical bromination (e.g., NBS/light) favors the ethyl side chain due to stabilization of the radical intermediate by the thiophene ring’s electron-rich π-system .
  • Electrophilic bromination (e.g., Br₂/FeBr₃) targets the 3-position of benzo[b]thiophene due to activation by the sulfur atom’s lone pairs .
  • Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products (e.g., α-bromination), while prolonged reaction times lead to thermodynamically stable β-isomers. Mechanistic studies using deuterium labeling and Hammett plots (σ⁺ ≈ −0.2 for thiophene) validate these trends .

Advanced: How can this compound be utilized in organic semiconductor development?

Methodological Answer:
The bromoethyl group serves as a versatile handle for cross-coupling (e.g., Suzuki-Miyaura) to construct π-extended systems for semiconductors:

  • Organic field-effect transistors (OFETs) : Derivatives like benzo[b]thieno[2,3-d]thiophene exhibit hole mobilities >1 cm²/V·s due to planar backbones and strong intermolecular π-π stacking .
  • Synthesis : Pd-catalyzed coupling with thiophene or selenophene monomers generates fused heterocycles. For example, reacting with 3-bromobenzo[b]selenophen-2-yl substrates yields selenopheno-thiophene hybrids with tunable bandgaps (1.8–2.2 eV) .
  • Characterization : UV-vis (λₘₐₓ 350–450 nm) and cyclic voltammetry (Eₐₓ ≈ +1.2 V vs. Ag/Ag⁺) assess optoelectronic properties .

Advanced: What experimental and computational strategies address contradictions in reported reactivity or spectroscopic data?

Methodological Answer:
Data discrepancies often arise from impurities or reaction condition variability. Resolution strategies include:

  • Control experiments : Replicate reactions under strictly anhydrous conditions to rule out hydrolysis byproducts .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., C₁₀H₉BrS requires m/z 240.9604 [M⁺]) to detect halogen loss or dimerization .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values (RMSD <0.3 ppm for ¹H) to identify misassignments .
  • Meta-analysis : Cross-reference spectral databases (e.g., SDBS) and literature (e.g., JACS, J. Org. Chem.) to identify outliers .

Advanced: What safety protocols mitigate toxicity risks associated with thiophene derivatives?

Methodological Answer:
Thiophene derivatives may exhibit hepatotoxicity or mutagenicity due to reactive metabolites:

  • In vitro screening : Use HepG2 cells or Ames tests to assess cytotoxicity (IC₅₀) and mutagenic potential .
  • Protective measures : Conduct reactions in fume hoods with nitrile gloves; avoid skin contact due to potential alkylation activity .
  • In silico prediction : Tools like ADMET Predictor™ or ProTox-II model toxicity endpoints (e.g., LD₅₀) based on structural alerts (e.g., bromoethyl groups) .

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